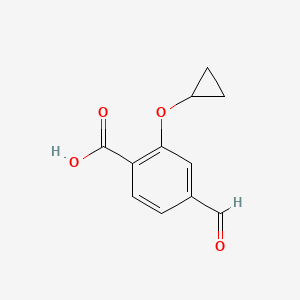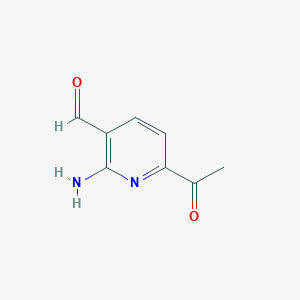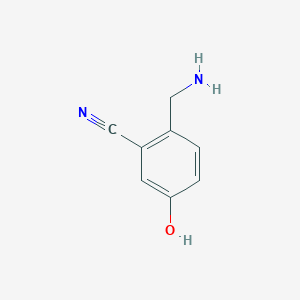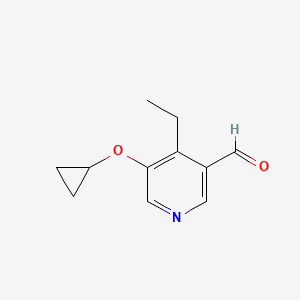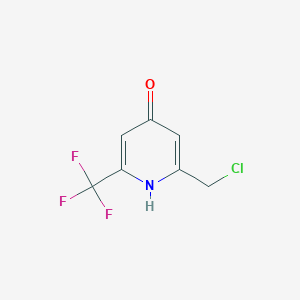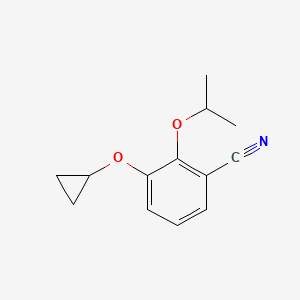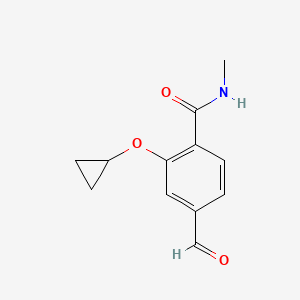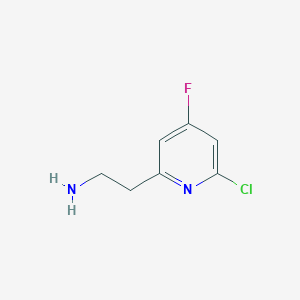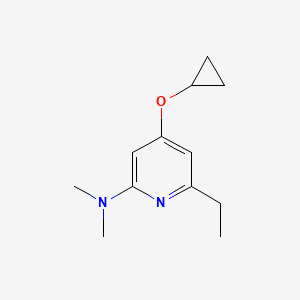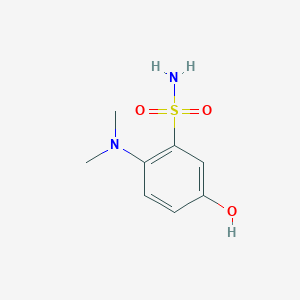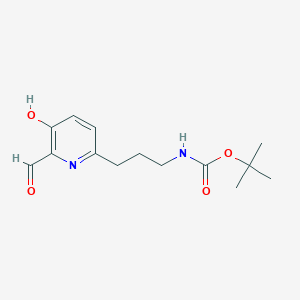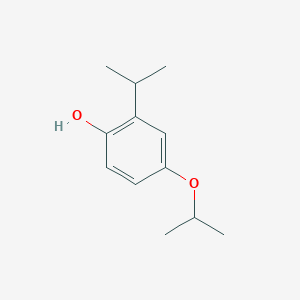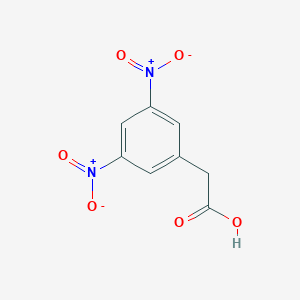
(3,5-Dinitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dinitrophenyl)acetic acid is a member of the class of phenylacetic acids, characterized by the presence of nitro groups at positions 3 and 5 on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dinitrophenyl)acetic acid typically involves the nitration of phenylacetic acidThe reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dinitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acids.
Applications De Recherche Scientifique
(3,5-Dinitrophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,5-Dinitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring play a crucial role in its reactivity. The compound can act as a Bronsted acid, donating a proton to an acceptor base. Additionally, its ability to undergo nucleophilic aromatic substitution reactions makes it a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
(2,4-Dinitrophenyl)acetic acid: Similar in structure but with nitro groups at positions 2 and 4.
(4-Hydroxy-3,5-dinitrophenyl)acetic acid: Contains an additional hydroxyl group at position 4.
Uniqueness: The presence of nitro groups at positions 3 and 5 allows for selective reactions that are not possible with other isomers .
Propriétés
Numéro CAS |
67688-83-9 |
|---|---|
Formule moléculaire |
C8H6N2O6 |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
2-(3,5-dinitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)3-5-1-6(9(13)14)4-7(2-5)10(15)16/h1-2,4H,3H2,(H,11,12) |
Clé InChI |
COWWYCMNZFWLAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


